The Strategic Utility of tert-Butyl (3-hydroxycyclobutyl)carbamate in Modern Drug Discovery: A Technical Guide
The Strategic Utility of tert-Butyl (3-hydroxycyclobutyl)carbamate in Modern Drug Discovery: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Introduction: Navigating Nomenclature and Identifying the Core Asset
In the landscape of contemporary medicinal chemistry, precision in molecular architecture is paramount. The title compound, tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate, presents a nomenclature that could be interpreted in multiple ways. However, extensive analysis of chemical databases and scientific literature reveals that the most prominent and strategically vital building block in this class is tert-butyl (3-hydroxycyclobutyl)carbamate , bearing the CAS Number 154748-63-7 . This guide will focus on this key molecule, including its distinct stereoisomers, due to its documented importance and commercial availability.
This compound, where the 3-hydroxycyclobutyl moiety is directly attached to the carbamate nitrogen, represents a class of rigid, three-dimensional scaffolds that are increasingly sought after in drug design. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine while the hydroxyl group provides a reactive handle for further synthetic elaboration. This bifunctional nature makes it an invaluable asset for introducing constrained, sp³-rich fragments into complex molecular frameworks, a strategy often employed to enhance binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the causal reasoning behind its strategic deployment in drug development programs.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties is foundational to its effective use. The key physicochemical characteristics and safety data for tert-butyl (3-hydroxycyclobutyl)carbamate are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 154748-63-7 (unspecified stereochemistry) | [PubChem][1] |
| 389890-43-1 (cis-isomer) | [Synthonix][2], [Parchem][3] | |
| 389890-42-0 (trans-isomer) | [Biosynth][4] | |
| Molecular Formula | C₉H₁₇NO₃ | [PubChem][1] |
| Molecular Weight | 187.24 g/mol | [PubChem][1] |
| IUPAC Name | tert-butyl N-(3-hydroxycyclobutyl)carbamate | [PubChem][1] |
| Appearance | White to off-white solid | [Echemi][5] |
| Melting Point | 117 °C (cis-isomer) | [Echemi][5] |
| Boiling Point | 303.7±31.0 °C (Predicted) | ChemicalBook |
| Density | 1.10±0.1 g/cm³ (Predicted) | ChemicalBook |
| XLogP3 | 0.9 | [PubChem][1] |
Table 2: Hazard and Safety Information
| Hazard Identification | GHS Classification and Precautionary Statements | Source(s) |
| Pictogram | GHS07 (Harmful/Irritant) | [Abovchem][6] |
| Signal Word | Warning | [Abovchem][6] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [Abovchem][6], [PubChem][1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [Abovchem][6] |
Synthesis and Mechanistic Rationale
The synthesis of tert-butyl (3-hydroxycyclobutyl)carbamate is a straightforward yet critical process, typically achieved through the N-protection of the corresponding aminocyclobutanol. The choice of the Boc group is deliberate; it is stable under a wide range of conditions but can be readily removed under acidic conditions, providing an essential orthogonal protection strategy in multi-step syntheses.
Experimental Protocol: N-Boc Protection of 3-Aminocyclobutanol
This protocol is a representative procedure for the synthesis of tert-butyl (3-hydroxycyclobutyl)carbamate from 3-aminocyclobutanol.
Objective: To protect the primary amine of 3-aminocyclobutanol with a tert-butyloxycarbonyl (Boc) group.
Reagents and Materials:
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3-Aminocyclobutanol hydrochloride
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
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Solvent: Tetrahydrofuran (THF) and Water (or Dichloromethane)
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Saturated aqueous NaHCO₃ solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask, dissolve 3-aminocyclobutanol hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.
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Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq.) or sodium bicarbonate (2.5 eq.) portion-wise to neutralize the hydrochloride and to act as a base for the subsequent reaction. Stir for 10-15 minutes. Causality: The base is crucial to deprotonate the ammonium salt to the free amine, which is the active nucleophile required to attack the Boc anhydride.
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Boc Anhydride Addition: To the stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in THF dropwise. Causality: Slow addition is maintained to control the exothermicity of the reaction and prevent side reactions.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Extraction: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Add water to the remaining aqueous residue and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove unreacted amine and base), saturated aqueous NaHCO₃ solution (to remove acidic impurities), and brine (to reduce the water content). Causality: This aqueous wash sequence ensures the removal of most impurities, simplifying the final purification.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
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Purification: If necessary, the product can be further purified by column chromatography on silica gel to afford the pure tert-butyl (3-hydroxycyclobutyl)carbamate.
Application in Drug Discovery: A Scaffold for "Escaping Flatland"
The over-reliance on flat, aromatic rings in drug design has led to challenges in achieving selectivity and favorable physicochemical properties. This has spurred a movement towards incorporating more three-dimensional, sp³-rich scaffolds. Cyclobutane rings, like the one in tert-butyl (3-hydroxycyclobutyl)carbamate, are ideal for this purpose. They serve as rigid, conformationally restricted bioisosteres for larger or more flexible groups, enabling chemists to precisely orient functional groups in three-dimensional space to optimize interactions with biological targets.
Case Study: Building Block for Janus Kinase (JAK) Inhibitors
A prominent application of this scaffold is in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases like rheumatoid arthritis and atopic dermatitis. For instance, the synthesis of the FDA-approved JAK1 inhibitor abrocitinib utilizes a cyclobutyl carbamate derivative as a key starting material.[7]
The synthesis pathway illustrates the strategic value of tert-butyl (3-hydroxycyclobutyl)carbamate's precursor. The ketone of tert-butyl (3-oxocyclobutyl)carbamate is condensed with methylamine and then reduced.[7] The resulting amine is then coupled with a pyrimidine core. The cyclobutane unit serves as a rigid linker, positioning the substituents in a precise orientation for optimal binding to the JAK1 kinase domain.
The rationale for using the cyclobutyl moiety includes:
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Structural Rigidity: It locks the conformation of the side chain, reducing the entropic penalty upon binding to the target protein.
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Improved Physicochemical Properties: Moving away from flat aromatic systems can improve solubility and reduce metabolic liabilities.
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Novelty and Patentability: The use of such scaffolds provides access to novel chemical space, which is critical for securing intellectual property.
Similarly, a related compound, tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, has been synthesized as a key fragment for an investigational androgen receptor degrader, GDC-2992, highlighting the versatility of this structural motif across different therapeutic areas.[8]
Conclusion
tert-Butyl (3-hydroxycyclobutyl)carbamate (CAS 154748-63-7) and its isomers are more than just simple chemical building blocks; they are strategic tools for the modern medicinal chemist. Their well-defined three-dimensional structure, combined with the versatile Boc-protected amine and a reactive hydroxyl group, provides a robust platform for creating next-generation therapeutics. By enabling the exploration of non-flat chemical space, this scaffold helps to address key challenges in drug discovery, from improving selectivity and potency to enhancing pharmacokinetic profiles. As the demand for novel, sp³-rich molecules continues to grow, the importance of synthons like tert-butyl (3-hydroxycyclobutyl)carbamate in the drug development pipeline is set to increase significantly.
References
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Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. [Link]
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PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). Cas 1284249-30-4,tert-butyl 3-fluorocyclobutylcarbaMate. Retrieved from [Link]
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Al-Salem, H. S., & El-Dahshan, A. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 890. [Link]
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Synthonix. (n.d.). cis-tert-Butyl 3-hydroxycyclobutylcarbamate. Retrieved from [Link]
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